molecular formula C25H21F2N3O3S B2566055 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1226430-11-0

2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2566055
CAS RN: 1226430-11-0
M. Wt: 481.52
InChI Key: DWOKQDYTUDVVOK-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups and structural features, including a difluoromethoxy group, a methoxyphenyl group, an imidazole ring, a thioether linkage, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The difluoromethoxy and methoxyphenyl groups would likely contribute electron density to the molecule, potentially influencing its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For instance, the imidazole ring might participate in nucleophilic substitution reactions, and the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the difluoromethoxy and methoxyphenyl groups might increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the synthesis and evaluation of various derivatives of imidazolyl and acetamide compounds, focusing on their potential therapeutic applications. For instance, a study focused on the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, revealing that certain compounds exhibited significant activity against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002). Another research effort synthesized and evaluated imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity (Daraji et al., 2021).

Anticancer and Antimicrobial Potential

Derivatives of the chemical structure have been investigated for their anticancer and antimicrobial properties. For example, benzothiazole derivatives bearing different heterocyclic rings were synthesized and showed considerable anticancer activity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Yurttaş et al., 2015). Additionally, compounds have been synthesized for antimicrobial evaluation, showing significant activity against selected microbial species, pointing to their utility in combating infections (Gul et al., 2017).

Antioxidant Properties

The antioxidant capacity of certain synthesized derivatives has been explored, with some compounds manifesting profound antioxidant potential. This aspect is crucial in developing therapeutic agents that can mitigate oxidative stress-related conditions (Raghavendra et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a novel compound, further studies could explore its synthesis, properties, and potential uses .

properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O3S/c1-32-20-11-7-17(8-12-20)22-15-28-25(34-16-23(31)29-18-5-3-2-4-6-18)30(22)19-9-13-21(14-10-19)33-24(26)27/h2-15,24H,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOKQDYTUDVVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

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